molecular formula C27H19N3O3S B4754620 N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-biphenylcarboxamide

N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-biphenylcarboxamide

Cat. No. B4754620
M. Wt: 465.5 g/mol
InChI Key: CKESBVRPYBUKDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions, including condensation, esterification, and cyclization processes. For instance, a practical method for synthesizing an orally active antagonist involved esterification followed by a Claisen type reaction, demonstrating the complexity of synthesizing such compounds (Ikemoto et al., 2005).

Molecular Structure Analysis

Determining the crystal structure through single crystal X-ray diffraction is common, providing insights into the molecular geometry and the presence of intramolecular hydrogen bonds, crucial for understanding the compound's interactions and stability (Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactions, including isomerization and condensation, highlight the reactivity of these compounds. The synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, for example, exhibits spontaneous isomerization under certain conditions, demonstrating the chemical versatility and reactivity of similar compounds (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties, including solubility and glass-transition temperatures, are key to understanding the compound's applications and behavior under different conditions. Aromatic poly(ether benzoxazole)s, related in structure, show good solubility and thermal stability, indicating the potential high-performance applications of such compounds (Imai et al., 2002).

Mechanism of Action

Target of Action

The primary target of this compound is Cathepsin S , a protein in humans . Cathepsin S is a lysosomal cysteine protease that plays a significant role in the degradation of proteins. It is involved in various physiological processes and pathological conditions such as cancer and inflammatory diseases.

Mode of Action

This interaction could potentially inhibit the protease activity of Cathepsin S, thereby affecting the degradation of proteins within the cell .

Biochemical Pathways

By inhibiting Cathepsin S, it could disrupt the normal functioning of this pathway, leading to downstream effects on cellular processes that rely on protein degradation .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Cathepsin S. By inhibiting this protease, it could potentially alter protein degradation within the cell. This alteration could have various effects on cellular processes, potentially leading to changes in cell function or viability .

properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O3S/c31-23-16-20(14-15-21(23)26-29-22-8-4-5-9-24(22)33-26)28-27(34)30-25(32)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,31H,(H2,28,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKESBVRPYBUKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5O4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}biphenyl-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-biphenylcarboxamide

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